molecular formula C14H15N2NaO4S2 B15146837 Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B15146837
M. Wt: 362.4 g/mol
InChI Key: BZJGVMLVURYJPS-UHFFFAOYSA-M
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Description

Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a bicyclic azabicycloheptane core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane structure.

    Introduction of the thiophene ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the bicyclic core.

    Acetylation: The acetyl group is introduced to the compound through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can be compared with other similar compounds, such as:

    Penicillins: These antibiotics also contain a bicyclic structure and are used to treat bacterial infections.

    Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.

    Carbapenems: These compounds have a similar mechanism of action and are used to treat resistant bacterial infections.

The uniqueness of this compound lies in its specific substituents and the presence of the thiophene ring, which may confer unique biological activities and properties.

Properties

Molecular Formula

C14H15N2NaO4S2

Molecular Weight

362.4 g/mol

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H16N2O4S2.Na/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7;/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20);/q;+1/p-1

InChI Key

BZJGVMLVURYJPS-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)[O-])C.[Na+]

Origin of Product

United States

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